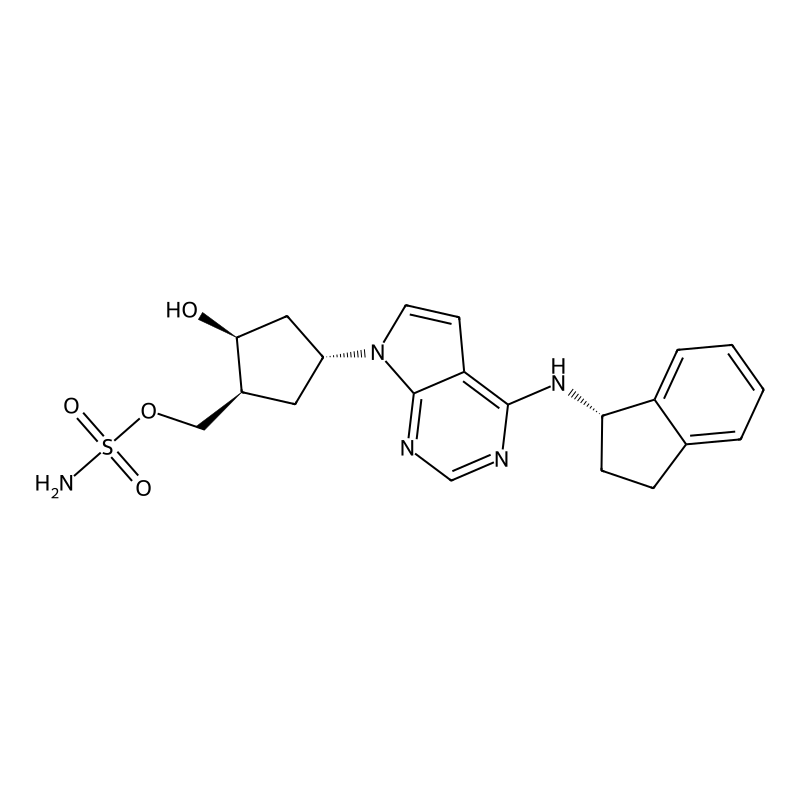

Pevonedistat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Detailed Molecular Mechanism & Consequences

Pevonedistat's inhibition of NAE prevents the transfer of NEDD8 to cullin proteins, a step essential for the catalytic activity of CRLs [1]. Since CRLs regulate the degradation of approximately 20% of cellular proteins targeted by the proteasome, their inactivation has profound effects [2].

The following diagram illustrates the core neddylation pathway and how this compound disrupts it, leading to anti-tumor effects:

The accumulation of these CRL substrates drives the anti-cancer effects of this compound:

- Cell Cycle Arrest and DNA Damage: Accumulation of CDT1 leads to unscheduled DNA re-replication, causing DNA damage and genomic instability. Simultaneously, buildup of p21 and p27 induces cell cycle arrest [3] [2].

- Induction of Apoptosis: Cell death occurs through both intrinsic and extrinsic apoptotic pathways. Key mechanisms include:

- p53 Role: Wild-type p53 status enhances sensitivity to this compound-induced apoptosis [2].

- Extrinsic Pathway: Involves caspase-8 and TRAIL-R2/DR5, often in a ligand-independent manner [2].

- Intrinsic Pathway: Mediated by BAX/BAK activation [2].

- Novel Regulators: Depletion of anti-apoptotic protein FLIP (CFLAR) sensitizes cells to this compound [2].

Key Experimental Findings & Protocols

Research across various cancer models provides evidence for this compound's mechanisms and its use in combination therapies.

Synergy with Standard-of-Care Chemotherapy

This compound demonstrates synergy with chemotherapeutic agents. In colorectal cancer (CRC) models, it shows strong synergy with SN38, the active metabolite of irinotecan [2].

- Experimental Finding: The cell death induced by the this compound/SN38 combination was dependent on mitochondrial apoptosis through BAX/BAK, but occurred in a p53-independent manner. This is significant for treating advanced CRC, where TP53 mutations are frequent [2].

- Relevant Protocol: A phase 1 study in pediatric solid and CNS tumors combined this compound with irinotecan and temozolomide (IRN/TMZ). The established schedule was [4]:

- Cycle 1 (28-day cycle): this compound IV on Days 1, 8, 10, 12; IRN (50 mg/m² IV) and TMZ (100 mg/m² orally) on Days 8-12.

- Subsequent cycles (21-day cycle): this compound on Days 1, 3, 5; IRN/TMZ on Days 1-5.

Synthetic Lethality with EGFR Pathway Inhibition

A synthetic lethality shRNA screen in CRC cell lines identified genes within the EGFR signaling pathway as hits, suggesting that targeting this pathway synergizes with NEDD8 inhibition [5].

- Experimental Workflow:

- Cell Lines: Four cetuximab-resistant CRC lines (RAS/RAF WT, KRAS-mutant, BRAF-mutant) with varying sensitivity to this compound were selected [5].

- Screening: A custom pooled shRNA library covering 200 drug-target genes was transduced into the cells [5].

- Selection & Analysis: Cells underwent 20 doublings (control) or 10 doublings (this compound-treated). Genomic DNA was extracted at start and endpoint, followed by NGS of shRNA constructs to identify significantly depleted shRNAs [5].

- Validation: Combined blockade of NEDD8 and EGFR pathways (e.g., with BRAF or EGFR inhibitors) increased growth arrest and apoptosis in vitro and in vivo, overcoming compensatory feedback loops seen with single agents [5].

Clinical Trial Insights & Tolerability

Clinical trials have evaluated this compound across different cancers and combinations. The table below summarizes key efficacy and safety findings:

| Cancer Type / Context | Combination / Regimen | Key Findings (Efficacy & Safety) |

|---|---|---|

| Pediatric Solid & CNS Tumors (Phase 1) | Irinotecan + Temozolomide [4] | RP2D: 35 mg/m² (Days 1, 3, 5). Responses: 2 PR, 6 SD ≥6 cycles. Tolerability: Well tolerated; no DLTs at RP2D. |

| B-Cell Chronic Lymphocytic Leukemia (CLL) (Ex Vivo) | GSK-3β Inhibitor (CHIR-99021) [6] | Effect: Synergistic cell death. Proposed Mechanism: Enhanced reduction of BCL2 expression. |

| Acute Myeloid Leukemia (AML) & Myelodysplastic Syndrome (MDS) (Phase III) | Various Chemotherapies [3] | Outcome: Setbacks due to toxicity & limited efficacy in broad populations. Outlook: Research focuses on biomarker-driven patient selection. |

The most prominent dose-limiting toxicities observed in trials include grade ≥ 3 elevations in AST and ALT (liver enzymes), fatigue, anemia, and nausea/vomiting [4] [3].

Future Research Directions

Current research focuses on several key areas to fully realize this compound's therapeutic potential:

- Combination Therapies: Exploring synergies with chemotherapy, radiotherapy, kinase inhibitors, and immune checkpoint inhibitors [5] [3] [6].

- Biomarker Identification: Developing strategies to identify patient populations most likely to benefit, as responses can be highly variable [5] [3].

- Expansion to Non-Oncologic Diseases: Investigating potential applications in inflammatory diseases, neuroprotection, and organ transplant rejection due to its immunomodulatory effects [3].

References

- 1. Cullin Deneddylation Suppresses the Necroptotic Pathway in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (MLN4924): mechanism of cell death ... [nature.com]

- 3. How MLN4924 Works: The Anti-Cancer and ... [musechem.com]

- 4. Phase 1 study of NEDD8 activating enzyme inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Lethality Screening Highlights Colorectal Cancer ... [pmc.ncbi.nlm.nih.gov]

- 6. Distinct NF-kB Regulation Favors a Synergic Action of ... [mdpi.com]

Molecular Characterization & Mechanism of Action

The table below summarizes the core molecular and mechanistic data for Pevonedistat.

| Property | Description |

|---|---|

| Molecular Formula | C₂₁H₂₅N₅O₄S [1] |

| Molecular Weight | 443.52 g·mol⁻¹ [2] |

| Primary Target | NEDD8-activating Enzyme (NAE) [3] [2] |

| Mechanism | AMP mimetic; forms covalent NEDD8-Pevonedistat adduct, inhibiting NAE [2] |

| Key Downstream Effect | Inactivation of Cullin-RING Ligases (CRLs), leading to accumulation of CRL substrates [3] [4] |

| Biological Consequences | Cell cycle arrest, apoptosis (programmed cell death), and sensitization to DNA-damaging agents [3] [2] |

This compound's mechanism initiates a cascade of cellular events, which can be visualized as follows:

This compound mechanism of action cascade.

Key Preclinical and Clinical Findings

Research has elucidated how this compound induces cell death and its potential in combination therapies.

Induction of Apoptosis

In colorectal cancer (CRC) models, this compound-induced cell death involves both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways [3]. This process is significantly enhanced in cells with wild-type p53 [3]. Key mediators include:

- Pro-caspase-8 (CASP8) and TRAIL-R2/DR5 (TNFRSF10B) for initiating the death signal.

- BID protein, which cross-talks between the two pathways.

- Depletion of the anti-apoptotic protein FLIP (CFLAR) was found to enhance apoptosis, identifying it as a novel resistance mediator [3].

Synergy with Chemotherapy

This compound shows strong synergy with various chemotherapeutics. In CRC, it synergized with SN38 (the active metabolite of irinotecan), inducing cell death that was dependent on the mitochondrial proteins BAX/BAK but, importantly, independent of p53 status [3]. This is a crucial finding for treating cancers with common TP53 mutations. A Phase 1 study in pediatric solid and CNS tumors also established that this compound (35 mg/m²) can be safely combined with irinotecan and temozolomide [5].

Research and Clinical Trial Data

The quantitative data from research and clinical trials is essential for a comprehensive understanding.

Pharmacological & Clinical Trial Data

| Aspect | Data | Context / Source |

|---|---|---|

| In vitro Potency (IC₅₀) | 4.7 nM | Reduction of human tumor xenograft growth in mice [1] |

| Single Agent MTD | 60 mg/m² | Maximum Tolerated Dose in adults [5] |

| Combination MTD with Chemo | 20-25 mg/m² | MTD in adults when combined with other chemotherapies [5] |

| Recommended Phase 2 Dose | 35 mg/m² | In combination with irinotecan/temozolomide in pediatric patients [5] |

| Common Adverse Events | Fatigue, anemia, nausea/vomiting, electrolyte abnormalities, transient liver transaminase elevation [5] |

Key Experimental Protocols

A common experimental workflow for in vitro analysis of this compound's effects is outlined below.

Typical in vitro experimental workflow for this compound.

Clinical Development Overview

This compound has been investigated primarily in hematological malignancies and in combination with other agents.

- Key Indications Under Study: Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) [4]. It has also been tested in solid tumors, lymphomas, and multiple myeloma [2].

- Regulatory Status: The U.S. FDA granted this compound Breakthrough Therapy Designation for higher-risk MDS in 2020 [2]. As of the latest data, it remains an investigational drug and has not received full FDA approval.

- Clinical Trial Findings: Early-phase trials demonstrated that this compound has modest clinical activity as a single agent [2]. The future development strategy focuses on combination therapies with standard-of-care drugs like hypomethylating agents (e.g., azacitidine) in MDS/AML and various chemotherapies in solid tumors [4] [5] [2].

Future Research Directions

The investigation of this compound continues to evolve, with several promising directions:

- Novel Combinations: Research is exploring synergies with agents beyond traditional chemotherapy. A 2023 study highlighted that this compound sensitizes cancer cells to VSVΔ51 oncolytic virotherapy, suggesting a role in modulating the tumor microenvironment and anti-tumor immunity [6].

- Biomarker Discovery: Identifying predictive biomarkers of response, such as specific genetic profiles of tumors (e.g., p53 status), is a critical area of research to select patients most likely to benefit [3].

References

- 1. MLN4924 (this compound) (#85923) Datasheet With Images [cellsignal.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound (MLN4924): mechanism of cell death ... [nature.com]

- 4. The development of this compound in myelodysplastic ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 study of NEDD8 activating enzyme inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a first-in-class NEDD8-activating enzyme ... [sciencedirect.com]

Pevonedistat (MLN4924): Comprehensive Technical Guide for Researchers and Drug Development Professionals

Drug Profile and Development Status

Pevonedistat (development codes MLN4924, TAK924) is a first-in-class, small molecule inhibitor of the NEDD8-activating enzyme (NAE) that has demonstrated promising anticancer activity across various hematological malignancies and solid tumors. As an AMP mimetic, it forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket, effectively blocking the neddylation pathway and subsequent protein degradation processes crucial for cancer cell survival. The drug has received FDA Breakthrough Therapy Designation for higher-risk myelodysplastic syndromes (HR-MDS) and continues to be evaluated in multiple clinical trials, primarily in combination with established chemotherapeutic and targeted agents rather than as monotherapy [1].

The compound has a molecular formula of C₂₁H₂₅N₅O₄S and a molar mass of 443.52 g·mol⁻¹. Its chemical name is [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate, featuring a complex structure that enables its specific interaction with the NEDD8 activation pathway [1] [2].

Mechanism of Action: Molecular Targeting of the Neddylation Pathway

NEDD8 Activation Enzyme Inhibition

This compound specifically targets the NEDD8-activating enzyme (NAE), a heterodimeric molecule consisting of amyloid beta precursor protein-binding protein 1 (APPBP1) and ubiquitin-like modifier activating enzyme 3 (UBA3). NAE functions as the essential E1 enzyme in the neddylation cascade, initiating the process through a sequential ATP-dependent mechanism:

- In the initial step, NAE binds ATP and NEDD8, catalyzing the formation of a NEDD8-AMP intermediate

- This intermediate then binds the adenylation domain of NAE

- The NEDD8-AMP reacts with the catalytic cysteine in UBA3, transferring NEDD8 to form a high-energy thioester linkage

- Fully loaded NAE carries two activated NEDD8 molecules (one as a thioester and another as an adenylate) [1]

This compound functions as an AMP mimetic that forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket of UBA3 by reacting with the thioester-linked NEDD8 bound to the enzyme's catalytic cysteine. Critically, unlike the labile NEDD8-AMP intermediate, the NEDD8-pevonedistat adduct cannot be utilized in subsequent reactions necessary for NAE activity, resulting in potent and sustained inhibition of the neddylation pathway [1] [3].

Downstream Effects on Protein Degradation and Cellular Processes

Inhibition of NAE by this compound prevents activation of cullin-RING ligases (CRLs), which are critical for proteasome-mediated protein degradation. This disruption of CRL-mediated protein turnover leads to accumulation of various regulatory proteins that would normally be degraded, resulting in multiple downstream cellular effects [1]:

- Cell cycle disruption: Accumulation of replication-licensing factors like CDT1 leads to DNA rereplication, triggering checkpoint activation, apoptosis, and senescence in cancer cells

- DNA repair deficiency: Inhibition of NEDD8 activation impairs nucleotide excision repair (NER) and non-homologous end joining (NHEJ) pathways

- Apoptosis induction: Deregulation of S-phase DNA synthesis promotes programmed cell death in dividing cells

- Altered signaling: Accumulation of CRL substrates affects multiple signaling pathways including NF-κB

The effect of NEDD8 inhibition may be greater for cancer cells than normal cells due to potential synthetic lethality interactions, particularly in cancer cells with pre-existing deficiencies in DNA repair pathways due to epigenetic silencing of DNA repair genes [1].

Figure 1: this compound Mechanism of Action - Inhibition of the NEDD8 Activation Pathway Disrupts CRL-Mediated Protein Degradation, Leading to Multiple Anticancer Effects

Clinical Development and Trial Data

Clinical Trial Progress and Findings

This compound has been evaluated in numerous clinical trials across various cancer types, with evolving understanding of its optimal application. Early phase I trials established preliminary safety profiles and identified hepatotoxicity as a dose-limiting concern, while later studies have focused predominantly on combination therapies to enhance efficacy [1] [3].

Table 1: Key Clinical Trial Findings for this compound

| Trial Phase | Cancer Type | Combination Agents | Key Findings | Reference |

|---|---|---|---|---|

| Phase I | AML and MDS | None | Modest clinical activity observed | [1] |

| Phase I | Relapsed/refractory multiple myeloma or lymphoma | None | Significant therapeutic effect | [1] |

| Phase I | Metastatic melanoma | None | Significant therapeutic effect | [1] |

| Phase I | Advanced solid tumors | None | Significant therapeutic effect | [1] |

| Phase I | Pediatric recurrent/refractory solid or CNS tumors | Irinotecan + Temozolomide | RP2D: 35 mg/m²; Well tolerated; 2 PR, 6 SD ≥6 cycles | [3] [4] |

| Phase I | Relapsed/refractory B-cell NHL | Ibrutinib | MTD: 50 mg/m²; ORR: 65% (100% in MCL) | [5] |

RP2D = Recommended Phase 2 Dose; PR = Partial Response; SD = Stable Disease; MTD = Maximum Tolerated Dose; ORR = Overall Response Rate; MCL = Mantle Cell Lymphoma

Recent pediatric clinical trials have established the recommended Phase 2 dose of this compound at 35 mg/m² when combined with irinotecan and temozolomide in children with recurrent or refractory solid or CNS tumors. The trial employed a rolling 6 design and evaluated escalating doses of this compound (15, 20, 25, and 35 mg/m²) with standard doses of IRN (50 mg/m² IV) and TMZ (100 mg/m² orally). Notably, the maximum tolerated dose was not exceeded, with only 2 of 12 (17%) patients experiencing cycle 1 dose-limiting toxicity at the RP2D [3] [4].

Combination Therapy Strategies

Research has increasingly focused on combination strategies to enhance the efficacy of this compound while managing its toxicity profile. Several promising combinations have emerged from preclinical and clinical studies:

Table 2: Promising Combination Strategies for this compound

| Combination Category | Specific Agents | Proposed Mechanism | Evidence Level |

|---|---|---|---|

| Chemotherapy | Cytarabine, Cisplatin, Doxorubicin, Etoposide | Enhanced apoptosis in ABC-DLBCL cells | Preclinical [6] |

| Targeted Therapy | Ibrutinib, Venetoclax, Selinexor | Synergistic cell death in lymphoma models | Preclinical/Phase I [6] [5] |

| Immunotherapy | Anti-PD-1 antibodies | Enhanced T-cell infiltration and activation | Preclinical [7] |

| Oncolytic Virotherapy | VSVΔ51 | Increased viral infectivity through IFN response blockade | Preclinical [8] [9] |

| Standard Pediatric Regimens | Irinotecan + Temozolomide | Improved response in solid/CNS tumors | Phase I [3] [4] |

In relapsed/refractory B-cell non-Hodgkin lymphoma, this compound combined with ibrutinib demonstrated a 65% overall response rate, with an impressive 100% response rate specifically in mantle cell lymphoma patients. The combination was generally manageable, with bruising (56%) and diarrhea (44%) as the most common adverse events, and atrial fibrillation occurring in 17% of patients [5].

Experimental Protocols and Methodologies

In Vitro Cell Viability and Apoptosis Assays

Cell viability assessment following this compound exposure is typically performed using ATP-based luminescent assays:

- Plate cells at density of 0.25 × 10⁶ cells/mL in appropriate medium

- Expose to this compound concentration range (e.g., 0.313 to 10 µM) for 24–72 hours at 37°C and 5% CO₂

- Add Cell Titer-Glo Luminescent Viability Assay reagent (Promega)

- Measure luminescence to determine ATP content as proxy for viability

- Calculate IC₅₀ values using GraphPad Prism Software [6]

For apoptosis detection, multiple complementary methods are employed:

- Annexin V/PI staining: Harvest this compound-exposed cells, wash with PBS, stain with Annexin V PE Cyanine7 and Sytox Blue, analyze by flow cytometry

- PARP cleavage analysis: Detect cleavage products by Western blotting using specific anti-PARP antibodies

- Cell cycle analysis: Fix cells in ice-cold 70% ethanol, incubate with RNase (5 µg/mL), stain with propidium iodide (5 µg/mL), analyze DNA content by flow cytometry [6]

Protein Expression Analysis by Western Blotting

To evaluate molecular mechanisms of this compound action, analyze changes in key regulatory proteins:

- Lyse cells in RIPA buffer (20 mM Tris, 150 mM NaCl, 1% NP-40, 1 mM NaF, 1 mM sodium phosphate) supplemented with protease and phosphatase inhibitors

- Separate proteins by SDS-PAGE, transfer to membranes

- Probe with primary antibodies against targets of interest:

- BCL-2 family proteins (Bcl-2, Bcl-XL, BAK, BAX, Mcl-1, Bid, Bim, Noxa, Puma)

- NF-κB pathway components (p65)

- Apoptosis markers (PARP, cleaved PARP)

- Loading control (actin)

- Incubate with appropriate HRP-conjugated secondary antibodies

- Develop using ECL Western blotting detection reagents [6] [7]

Pharmacokinetic Analysis Protocols

Comprehensive pharmacokinetic studies for this compound employ validated analytical methods:

- Sample collection: Collect blood samples at pre-dose, end infusion, 1, 2, 4, 6–8, and 24 hours post-infusion

- Sample processing: Determine this compound concentration using validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) assay

- Non-compartmental analysis: Use WINNONLIN (Pharsight) for PK parameter calculation

- Key parameters: Determine terminal elimination rate constant (λz), elimination half-life (t₁/₂), area under the curve (AUC₀–₂₄h and AUC₀–∞), clearance (dose/AUC₀–∞) [3]

For combination studies with irinotecan, additionally measure irinotecan, SN-38, SN-38 G, and APC metabolites using validated high-performance liquid chromatography (HPLC) methods [3].

Emerging Research Applications and Future Directions

Immunomodulatory Effects and Combination with Immunotherapy

Recent investigations have revealed that this compound possesses significant immunomodulatory properties that extend beyond its direct anticancer effects. Studies demonstrate that this compound-treated patient-derived CD8+ T cells upregulate TNFα and IFNγ and exhibit enhanced cytotoxicity. In syngeneic lymphoma models, this compound induces a CD8+ T-cell inflamed microenvironment and delays tumor progression. This anti-tumor effect diminishes when CD8+ T cells cannot engage tumors through MHC class I interactions, confirmed through either CD8+ T-cell depletion or genetic knockout of B2M [7].

Notably, concurrent blockade of NAE and PD-1 leads to enhanced tumor immune infiltration, T-cell activation, and chemokine expression, resulting in synergistic tumor growth restriction. Mechanistic studies suggest that this compound modulates T-cell function in a HIF-1α-dependent manner, as shRNA-mediated knockdown of HIF-1α (a CRL substrate) abrogates the in vitro effects of this compound. Single-cell RNA-Seq analyses of lymphoma patients receiving this compound therapy demonstrate upregulation of interferon response signatures in immune cells, providing rationale for checkpoint blockade-based combination therapy [7].

Sensitization to Oncolytic Virotherapy

Another emerging application involves combining this compound with oncolytic virotherapy. Research shows that this compound sensitizes cancer cells to VSVΔ51 oncolytic virotherapy by increasing viral infectivity through blockade of type I interferon response. This occurs via neddylation-dependent repression of ISGF3 and neddylation-independent inhibition of NF-κB nuclear translocation. This combination approach may expand the utility of oncolytic viruses to cancers that are not inherently type I IFN-signaling deficient [8] [9].

This enhanced therapeutic effect appears particularly promising for overcoming resistance to oncolytic virotherapy, though optimization of scheduling and dosing requires further investigation. The dual functionality of this compound—both stimulating anti-tumor immunity and enhancing viral infectivity—makes it an ideal component in combinational regimens with improved OV-mediated cancer immunotherapy [9].

Conclusion

This compound represents a pioneering approach in cancer therapy as the first clinically evaluated inhibitor of the neddylation pathway. Its unique mechanism of action, targeting protein degradation rather than direct kinase inhibition, provides a valuable strategy for disrupting multiple oncogenic processes simultaneously. While monotherapy activity has been modest, the greatest potential appears to lie in rational combinations with chemotherapy, targeted agents, immunotherapy, and emerging modalities like oncolytic virotherapy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Phase 1 study of NEDD8 activating enzyme inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 study of NEDD8 activating enzyme inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Nedd - 8 , in combination... activating enzyme inhibitor [nature.com]

- 6. This compound, a NEDD ‐ 8 , induces... activating enzyme inhibitor [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacologic targeting of Nedd8-activating enzyme ... [nature.com]

- 8. This compound, a first-in-class NEDD8-activating enzyme ... [sciencedirect.com]

- 9. Oncolytic virus and inhibitor for NEDD8-activating enzyme ... [pmc.ncbi.nlm.nih.gov]

Pevonedistat (MLN4924): Drug Profile

The table below summarizes the core characteristics of Pevonedistat based on the search results.

| Attribute | Description |

|---|---|

| Drug Name | This compound (also known as MLN4924) [1] [2] |

| Category | Small molecule inhibitor [2] |

| Primary Target | NEDD8-Activating Enzyme (NAE) [1] [2] |

| Mechanism of Action | Inhibits neddylation, a process critical for the activation of Cullin-RING Ligases (CRLs), leading to the accumulation of specific proteins that trigger cell cycle arrest and apoptosis [1] [2]. |

| Molecular Weight | 443.2 g/mol [1] |

| CAS Number | 905579-51-3 [1] |

A Novel Therapeutic Strategy: Targeting YAP-driven Cancers

A key 2022 integrative pan-cancer analysis proposed this compound as a potential therapeutic agent for cancers driven by the YAP oncogene [2]. The study revealed the following logical relationship and strategy:

Research-proposed pathway for targeting YAP-driven cancers with this compound.

Key Findings from the Pan-Cancer Analysis

The study that proposed this strategy yielded several key quantitative findings, summarized below [2].

| Analysis Type | Finding / Correlation | Implication |

|---|---|---|

| Differential Expression | YAP1 was generally overexpressed in a wide range of cancers (pan-cancers). | Establishes YAP1 as a relevant oncogene across multiple cancer types. |

| Prognostic Analysis | YAP1 overexpression was significantly related to poor prognosis in Pancreatic Adenocarcinoma (PAAD). | Highlights YAP1 as a potential prognostic marker. |

| Proliferation Correlation | YAP1 expression was positively correlated with the proliferation marker MKI67 in almost all cancer types analyzed. | Suggests a central role for YAP in driving tumor cell growth. |

| Drug Sensitivity Correlation | SKP2 expression was negatively correlated with MLN4924 IC50 values (i.e., higher SKP2 expression associated with greater drug sensitivity). | Identifies SKP2 expression as a potential predictive biomarker for this compound efficacy. |

References

Mechanism of Action: Inhibiting the Neddylation Pathway

Pevonedistat is a first-in-class, investigational inhibitor of the NEDD8-activating enzyme (NAE) [1] [2]. Its action is centered on disrupting the neddylation pathway, a crucial process for cell cycle regulation and survival, particularly in cancer cells.

The diagram below illustrates how this compound inhibits this pathway, leading to the accumulation of specific proteins that ultimately trigger cancer cell death.

In preclinical studies, this mechanism demonstrated anti-tumor activity in various models, including reduced xenograft growth in mice (IC₅₀ = 4.7 nM) [3]. The induction of apoptosis and senescence provides a strong rationale for its use in cancer treatment, particularly in myeloid malignancies and solid tumors [2] [4].

Clinical Development and Trial Data

This compound has been investigated in numerous clinical trials, primarily for hematological malignancies and some solid tumors. The key findings from recent studies are summarized in the tables below.

Table 1: Key Clinical Trials of this compound in Hematological Malignancies

| Trial Identifier / Reference | Phase | Patient Population | Regimen | Key Efficacy Findings |

|---|---|---|---|---|

| This compound-2001 [1] | 2 | Higher-Risk MDS (HR-MDS), HR-CMML, AML | This compound + Azacitidine vs Azacitidine alone | FDA Breakthrough Therapy Designation based on overall survival (OS), event-free survival (EFS), complete remission (CR), and transfusion independence [1]. |

| N/A [5] | Preclinical & Animal Models | Myeloproliferative Neoplasms (MPN) | This compound ± Ruxolitinib | Targeted malignant cells in vitro and in vivo via NF-κB inhibition; reduced disease burden and improved survival in mouse models [5]. |

| N/A [2] | Multiple | MDS and AML | This compound + HMAs (Azacitidine/Decitabine) | Demonstrated safety profile and promising clinical activity, forming basis for multiple combination trials [2]. |

Table 2: Clinical Trial of this compound in Pediatric Solid Tumors

| Trial Aspect | Details |

|---|---|

| Reference | ADVL1615 (NCT03323034) [4] |

| Phase | 1 |

| Patient Population | Pediatric patients with recurrent or refractory solid or central nervous system (CNS) tumors. |

| Combination Therapy | Irinotecan (IRN) and Temozolomide (TMZ). |

| Recommended Phase 2 Dose (RP2D) | 35 mg/m² IV on Days 1, 3, and 5 of a 21-day cycle. |

| Safety Profile | Well-tolerated. Most common adverse events: hematological toxicities, nausea/vomiting, fatigue, electrolyte abnormalities [4]. |

| Efficacy | 27% of patients achieved either a partial response (PR = 7%) or prolonged stable disease (SD = 20%) [4]. |

Experimental Protocol for Preclinical Research

For researchers using this compound in laboratory studies, here is a detailed protocol based on the product information and methodologies cited in the literature.

Table 3: Experimental Use Guidelines for this compound (MLN4924)

| Parameter | Specification |

|---|

| Product Information | - Molecular Weight: 443.2 g/mol

- Purity: >98%

- CAS Number: 905579-51-3

- Solubility: Soluble in DMSO at 10 mg/ml [3]. | | Stock Solution Preparation | - Stock Concentration: For a 5 mM stock, reconstitute 1 mg of lyophilized powder in 451.2 µl of DMSO [3]. | | Storage Conditions | - Lyophilized powder: Store at -20°C, desiccated. Stable for 24 months.

- Solution: Store at -20°C. Use within 3 months. Aliquot to avoid multiple freeze-thaw cycles [3]. | | Treatment in Cell-Based Assays | - Working Concentrations: Vary depending on the desired effect and cell type. Literature reports a range from nanomolar to low micromolar.

- Example (Cytotoxicity): In colony-forming assays with myelofibrosis (MF) patient samples, this compound preferentially inhibited MF colony growth compared to normal colonies [5].

- Duration: Treatment length can vary; common periods are 48-72 hours for apoptosis assays, but should be optimized for the specific readout. |

Future Directions and Conclusion

The development of this compound represents a novel approach to targeting protein degradation pathways in cancer.

- Ongoing Trials: A Phase 1 clinical trial combining this compound with ruxolitinib has been initiated for myelofibrosis (MF) based on strong preclinical rationale [5]. Phase 3 studies are ongoing in HR-MDS, HR-CMML, and AML [1].

- Potential and Precision: As a first-in-class NAE inhibitor, this compound has the potential to be the first novel treatment for HR-MDS in over a decade [1]. Its activity supports further study in pediatric solid tumors and as a combination partner to overcome the limitations of current therapies.

References

- 1. Takeda Announces U.S. FDA Breakthrough Therapy ... [takedaoncology.com]

- 2. The development of this compound in myelodysplastic ... [pmc.ncbi.nlm.nih.gov]

- 3. MLN4924 (this compound) #85923 [cellsignal.com]

- 4. Phase 1 study of NEDD8 activating enzyme inhibitor ... [sciencedirect.com]

- 5. This compound targets malignant cells in myeloproliferative ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Scientific Review of Pevonedistat (MLN4924): Mechanism, Clinical Applications, and Research Protocols

Introduction and Molecular Mechanism of Action

Pevonedistat (MLN4924) is a first-in-class small molecule inhibitor that represents a novel approach in targeted cancer therapy. As a potent and selective inhibitor of the NEDD8-activating enzyme (NAE), this compound disrupts the neddylation pathway - a crucial post-translational modification system that regulates protein degradation and cellular homeostasis. The NAE enzyme is part of the NEDD8 conjugation pathway involving the ubiquitin-like NEDD8 protein and cullin-RING ligases (CRLs). NAE is responsible for the covalent attachment of NEDD8 to cullin proteins, a process termed neddylation, which results in a conformational change within CRLs that is essential for their activation [1] [2].

The inhibition of NAE by this compound (IC50 = 4.7 nM) prevents neddylation of cullin proteins, leading to inactivation of CRL complexes. This disruption causes accumulation of CRL substrates that would normally be targeted for proteasomal degradation. Key substrates that accumulate include DNA replication regulator CDT1 (leading to DNA re-replication and genomic instability), cell cycle inhibitors p21/p27 (causing cell cycle arrest), and IκBα (suppressing NF-κB signaling) [2]. This cascade of molecular events ultimately triggers cellular stress, DNA damage, and apoptosis, particularly in rapidly dividing tumor cells that rely heavily on CRL-mediated protein turnover [1] [2].

The following diagram illustrates the neddylation pathway and this compound's mechanism of action:

This compound inhibits NAE, preventing CRL activation and causing substrate accumulation that triggers apoptosis.

Clinical Trial Evidence and Efficacy Data

Summary of Key Clinical Trials

This compound has been evaluated across multiple clinical trials, primarily focusing on hematological malignancies and solid tumors. The clinical development program has demonstrated both promising efficacy and notable challenges in specific patient populations.

Table 1: Clinical Trial Evidence for this compound

| Trial Identifier | Phase | Patient Population | Regimen | Primary Endpoint Results | Key Findings |

|---|---|---|---|---|---|

| PANTHER (this compound-3001) [3] | III | Higher-risk MDS, CMML, low-blast AML (first-line) | This compound + Azacitidine vs Azacitidine alone | Did not achieve predefined statistical significance for event-free survival (EFS) | Safety profile consistent with previous data; full data analysis ongoing |

| This compound-2001 [4] | II | Higher-risk MDS | This compound + Azacitidine vs Azacitidine alone | Supported Breakthrough Therapy Designation (2020) | Demonstrated improvements in overall survival, EFS, complete remission, and transfusion independence |

| NCT (unnamed) [5] | II | Advanced NSCLC (previously treated) | This compound + Docetaxel | ORR: 22% (1 CR, 5 PR); median PFS: 4.1 months; median OS: 13.2 months | Combination deemed safe and active in relapsed NSCLC |

Clinical Development Status and Regulatory Milestones

The clinical development path of this compound has seen both encouraging signals and significant setbacks. Based on promising Phase 2 data, this compound received U.S. FDA Breakthrough Therapy Designation in July 2020 for higher-risk myelodysplastic syndromes (HR-MDS), acknowledging its potential to address a significant unmet need where treatment options had been limited to hypomethylating agent monotherapy for over a decade [4]. This designation was supported by endpoints including overall survival, event-free survival, complete remission, and transfusion independence.

However, the subsequent Phase 3 PANTHER trial failed to meet its primary endpoint of event-free survival in 2021, raising questions about its future development path [3]. Despite this setback, research continues, particularly in understanding which patient subsets might benefit most from this compound therapy and in exploring combination regimens with other agents.

Experimental Protocols and Research Applications

In Vitro Research Protocol for this compound

For investigators studying this compound in laboratory settings, the following standardized protocol ensures consistent and reproducible results:

Reagent Preparation: Reconstitute this compound (lyophilized powder, molecular weight: 443.2 g/mol, purity: >98%) to a 5 mM stock solution by adding 451.2 μL of DMSO to 1 mg of powder. Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C [1].

Cell Treatment: Working concentrations typically range from 10 nM to 1 μM, with treatment duration varying from 24 to 96 hours depending on the desired effect. For apoptosis assays, 48-72 hour treatments are commonly used. Include vehicle controls (DMSO at equivalent dilution) in all experiments [2].

Assessment of Efficacy:

- Cell Viability: Evaluate using MTT, MTS, or CellTiter-Glo assays following 72-hour exposure

- Apoptosis Detection: Analyze by Annexin V/PI staining followed by flow cytometry after 48-hour treatment

- Cell Cycle Analysis: Perform PI staining and flow cytometry to detect DNA re-replication and cell cycle arrest

- Protein Accumulation: Assess CRL substrate accumulation (CDT1, p27, NRF2) via Western blotting after 24-hour treatment [2]

Combination Studies: When combining with chemotherapeutic agents (e.g., docetaxel), administer this compound first (24-hour pretreatment) or concurrently, depending on the mechanism of the companion drug [5].

The experimental workflow for investigating this compound in research models follows a systematic process:

Systematic workflow for investigating this compound mechanisms and efficacy in research models.

Biomarker Assessment Methodology

Identification of predictive biomarkers is crucial for patient stratification. The following methodological approach is recommended:

- Molecular Characterization: Perform genetic sequencing of components in the neddylation pathway, including NAE subunits and cullin genes

- Protein Expression Analysis: Quantify baseline levels of CRL substrates and neddylation pathway components using immunohistochemistry or Western blotting

- Functional Assessment: Evaluate neddylation activity in tumor samples using NEDD8 conjugation assays

- Response Correlation: Analyze relationships between biomarker status and treatment response using appropriate statistical methods (logistic regression for categorical responses, Cox regression for time-to-event endpoints) [2]

Safety Profile and Toxicity Management

Adverse Event Profile

Based on clinical trial data, this compound demonstrates a manageable but notable toxicity profile. The most frequent adverse events observed across trials include:

Table 2: Safety and Toxicity Profile of this compound

| Toxicity Category | Common Adverse Events | Frequency | Management Strategies |

|---|---|---|---|

| Hematological Toxicities | Neutropenia, thrombocytopenia, anemia | Grade ≥3: ~53% in combination therapies [5] | Regular blood count monitoring, growth factor support, dose delays/reductions |

| Hepatotoxicity | Elevated AST/ALT, bilirubin | Grade ≥3: ~10-15%; rare Grade 4 events [5] | Regular liver function monitoring, dose modification for elevations |

| Gastrointestinal Toxicities | Nausea, diarrhea, constipation | Mostly Grade 1-2 | Standard supportive care, antiemetics |

| Constitutional Symptoms | Fatigue, asthenia | Grade 1-2: common; Grade ≥3: <10% | Symptomatic management, activity adjustment |

The safety database indicates that hematological suppression represents the most significant dose-limiting toxicity, particularly when this compound is combined with myelosuppressive agents like azacitidine or docetaxel. Hepatic toxicity manifests primarily as transaminase elevations, with one reported case of Grade 4 transaminase elevation requiring treatment discontinuation in a Phase II NSCLC trial [5]. The PANTHER Phase 3 trial reported that the safety profile was consistent with previously reported data, though detailed safety analyses from this trial are pending full publication [3].

Emerging Applications and Future Directions

Potential Beyond Oncology

While initially developed for cancer therapy, emerging preclinical evidence suggests broader applications for this compound:

Inflammatory Diseases: this compound has demonstrated potential in reducing foam cell formation in atherosclerosis by enhancing autophagy and shifting macrophage metabolism toward an anti-inflammatory phenotype. The drug suppresses pro-inflammatory cytokines and cholesterol accumulation in vascular tissues by inhibiting neddylation of key transcriptional regulators [2].

Immunomodulation: Research indicates that this compound modulates T-cell function, affecting CD8+ T-cell metabolism and cytotoxicity. This suggests potential applications in fine-tuning immune responses during cancer immunotherapy or organ transplantation. Preclinical studies show that this compound treatment can suppress alloimmune responses, potentially improving graft survival while reducing the need for conventional immunosuppressants [2].

Neuroprotection: In models of traumatic brain injury, this compound demonstrates neuroprotective effects by modulating neutrophil extracellular traps and blood-brain barrier permeability, resulting in reduced neuroinflammation and apoptosis [2].

Viral Latency: In HIV research, neddylation inhibition has been found to enhance proviral transcription and reactivation, offering a potential avenue for "shock and kill" therapeutic strategies to eliminate latent viral reservoirs [2].

Future Research Priorities

Based on current evidence, several key research priorities have emerged:

- Biomarker Development: Identification of predictive biomarkers (e.g., alterations in cullin-RING ligases, VOPP1 expression) to enable patient stratification

- Novel Combination Strategies: Exploration of synergistic combinations with targeted therapies, immunotherapies, and DNA-damaging agents

- Mechanism Refinement: Deeper understanding of resistance mechanisms and adaptive responses to neddylation inhibition

- Non-Oncologic Applications: Systematic evaluation of safety and efficacy in inflammatory, autoimmune, and neurological conditions

Conclusion

This compound represents a pioneering approach in targeted therapy through its unique mechanism of neddylation pathway inhibition. While clinical development has faced challenges, particularly with the failure of the Phase III PANTHER trial to meet its primary endpoint, the drug continues to show promise in specific contexts and remains a valuable research tool for understanding protein homeostasis in disease. The ongoing research into biomarkers and combination strategies may yet define a role for this compound in precision medicine approaches, and its potential applications beyond oncology continue to expand the therapeutic horizon for neddylation pathway modulation.

References

- 1. MLN4924 (this compound) #85923 [cellsignal.com]

- 2. How MLN4924 Works: The Anti-Cancer and ... [musechem.com]

- 3. Takeda Provides Update on Phase 3 PANTHER ... [takedaoncology.com]

- 4. Takeda Announces U.S. FDA Breakthrough Therapy ... [takedaoncology.com]

- 5. A Phase II Trial of this compound and Docetaxel in Patients ... [pubmed.ncbi.nlm.nih.gov]

Pevonedistat Clinical Trial Efficacy Results

The following tables summarize key efficacy data from major Pevonedistat clinical trials. The phase 3 PANTHER trial did not meet its primary endpoint, but post-hoc analyses and earlier phase 2 data indicated potential benefits in specific patient subgroups.

| Trial & Reference | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Event-Free Survival (EFS) | Key Efficacy Outcomes |

|---|

| PANTHER (Phase 3) [1] | Higher-risk MDS (HR-MDS) (n=324) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 21.6 mo (P+A) vs. 17.5 mo (A) HR: 0.785; P=0.092 [1] | 19.2 mo (P+A) vs. 15.6 mo (A) HR: 0.887; P=0.431 [1] | Post-hoc: OS benefit with >3 cycles (23.8 vs. 20.6 mo, P=0.021) and >6 cycles (27.1 vs. 22.5 mo, P=0.008) [1] | | PANTHER (Phase 3) [1] | AML (20-30% blasts) (n=103) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 14.5 mo (P+A) vs. 14.7 mo (A) HR: 1.107 [1] | (EFS=OS in AML) | No significant OS or EFS benefit observed [1] | | Phase 2 Proof-of-Concept [2] | Higher-risk MDS (n=67) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 23.9 mo (P+A) vs. 19.1 mo (A) [2] | 20.2 mo (P+A) vs. 14.8 mo (A) HR: 0.539; P=0.045 [2] | ORR: 79.3% (P+A) vs. 56.7% (A); CR: 51.7% (P+A) vs. 26.7% (A); DoR: 34.6 mo vs. 13.1 mo [2] | | Phase 2 Proof-of-Concept [2] | LB-AML (n=32) | this compound + Azacitidine (P+A) vs. Azacitidine (A) | 23.6 mo (P+A) vs. 16.0 mo (A) P=0.081 [2] | (EFS=OS in AML) | ORR: 52.9% (P+A) vs. 60.0% (A) [2] |

Experimental Protocols and Methodologies

The clinical data is supported by robust preclinical research. Below is a detailed methodology from a translational study that identified this compound as a vulnerability in chemoresistant Triple-Negative Breast Cancer (TNBC), illustrating the drug discovery pipeline [3].

- Study Model: The research utilized longitudinal patient-derived xenograft (PDX) models generated from TNBC patients before they received neoadjuvant chemotherapy (NACT) and after they developed residual disease [3].

- Transcriptomic Analysis: RNA sequencing was performed on PDX models. Pathway analysis revealed an enrichment of aberrant protein homeostasis pathways in post-NACT, chemoresistant models compared to pre-NACT models [3].

- High-Throughput Drug Screening: Cells isolated from PDX models were screened against a library of 618 drugs. Viability was assessed after 72 hours using CellTiter-Glo (CTG) assay. Area Under the Curve (AUC) was calculated from concentration-response data to determine drug sensitivity [3].

- In Vivo Validation: Based on screening and transcriptomic data, this compound was prioritized for further testing. Its efficacy was then validated in vivo as a single agent in multiple TNBC PDX models [3].

- Pharmacotranscriptomic Analysis: Researchers correlated this compound activity with gene expression patterns, specifically linking its efficacy to targets in the neddylation and sumoylation pathways. Models with a better response showed elevated levels of NEDD8 and SUMO1 [3].

This workflow, from model generation to target validation, is summarized in the following diagram.

Mechanism of Action and Signaling Pathway

This compound is a first-in-class, small-molecule inhibitor of the NEDD8-Activating Enzyme (NAE) [2].

- Normal Neddylation: The NEDD8 protein is activated by NAE and conjugated to target proteins, most notably the cullin subunits of Cullin-RING E3 Ubiquitin Ligases (CRLs). This neddylation activates CRLs, which then mediate the ubiquitination and subsequent proteasomal degradation of specific substrate proteins that regulate critical cellular processes like DNA repair, cell cycle progression, and survival [1] [2].

- Inhibition by this compound: By inhibiting NAE, this compound blocks the entire neddylation pathway. This leads to the accumulation of CRL substrates that would normally be degraded. The buildup of these substrates disrupts protein homeostasis, causes DNA re-replication stress, and triggers cell cycle arrest, ultimately leading to cancer cell death [1] [2].

The core of this mechanism is visualized in the following pathway diagram.

Safety and Tolerability Profile

The combination of this compound and Azacitidine demonstrated a manageable and comparable safety profile to azacitidine alone in clinical trials, without a significant increase in myelosuppression [2].

- Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs): The most frequent high-grade adverse events reported in the phase 3 PANTHER trial were hematologic, including anemia (33% vs 34% in control), neutropenia (31% vs 33%), and thrombocytopenia (30% vs 30%), with similar rates between the combination and azacitidine-alone arms [1].

- Clinical Implications: The lack of additional myelosuppression is a critical finding, as it allowed patients to maintain the dose intensity of azacitidine and potentially remain on treatment for a longer duration [2].

Ongoing Research and Future Directions

While the phase 3 trial in myeloid malignancies had mixed results, research continues to identify patient populations most likely to benefit.

- Potential in Solid Tumors: Preclinical data suggests activity in solid tumors like chemoresistant TNBC, as discussed in the experimental protocol [3].

- Dosing Optimization: A dedicated phase 1 clinical trial (NCT03814005) has been completed to determine the appropriate dose of this compound for patients with blood cancers or solid tumors who also have kidney or liver impairment [4].

References

- 1. This compound plus azacitidine vs azacitidine alone in higher ... [pmc.ncbi.nlm.nih.gov]

- 2. Randomized phase 2 trial of this compound plus azacitidine ... [nature.com]

- 3. Targeting neddylation and sumoylation in chemoresistant ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound-1016 | Clinical Trial Summary [clinicaltrials.takeda.com]

Visualizing the Mechanism of Action

The following diagram illustrates the core pathway and protein interactions involved in Pevonedistat's mechanism of action.

Diagram 1: this compound inhibits NAE, blocking CRL-mediated protein degradation, leading to substrate accumulation and cell death. [1]

Key Experimental Data & Protocols

Research has demonstrated this compound's efficacy in preclinical models of Peripheral T-cell Lymphoma (PTCL). The following table quantifies its effects on cell proliferation, apoptosis, and the induction of a specific type of mitotic failure known as anaphase catastrophe [1].

| Experimental Model | Treatment | Key Findings |

|---|---|---|

| Primary PTCL cells (from patients) | This compound for 48 hours | Induced apoptosis in circulating CD3+ tumor cells [1]. |

| T-cell lymphoma cell lines (SR, Jurkat) | This compound for 72 hours | IC~50~ for proliferation: ~0.3 µM [1]. |

| T-cell lymphoma cell lines (SR, Jurkat) | This compound for 48 hours | IC~50~ for apoptosis: ~0.3 µM [1]. |

| T-cell lymphoma cell lines (SR, Jurkat) | 0.25 µM this compound for 24 hours | Induced multipolar anaphases (anaphase catastrophe): • Jurkat: 36.0% ± 5.0% (vs 6.0% control) • SR: 23.3% ± 4.4% (vs 2.0% control) [1]. | | T-cell lymphoma cell lines (SR, Jurkat) | 0.25 µM this compound for 24 hours | Cell cycle arrest in S and G2/M phases [1]. |

Detailed Experimental Methodology

The key experiments from the research can be broken down into the following protocols [1]:

Cell Culture and Treatment

- Cell Lines/Models: Use PTCL-derived cell lines (e.g., SR, Jurkat) or primary malignant T-cells isolated from patients.

- Treatment Compound: Prepare this compound (MLN4924) in a suitable vehicle (e.g., DMSO).

- Dosing: Treat cells with a range of concentrations (e.g., 0.1 - 1.0 µM) for various durations (24-72 hours). A concentration of 0.25 µM is often used for 24-hour mechanistic studies.

Assessment of Apoptosis (e.g., by Annexin V Staining)

- Harvest and Wash: Collect both floating and adherent cells and wash with cold PBS.

- Staining: Resuspend cell pellet in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

- Incubation: Incubate for 15 minutes in the dark at room temperature.

- Analysis: Analyze stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells indicate early apoptosis; Annexin V/PI-double positive cells indicate late apoptosis/necrosis.

Cell Cycle Profiling (by Propidium Iodide Staining)

- Fixation: Harvest and fix cells in 70% ethanol at -20°C for several hours or overnight.

- Staining: Wash cells and resuspend in a solution containing RNase A and propidium iodide (PI).

- Analysis: Analyze DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on PI fluorescence.

Immunoblotting (Western Blot)

- Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

- Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

- Blocking and Antibody Incubation: Block membrane and incubate with primary antibodies (e.g., anti-CDT1, anti-p27, anti-p21, anti-γH2AX, anti-neddylated cullins).

- Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Detection of Anaphase Catastrophe

- Treatment and Fixation: Treat cells, then fix with paraformaldehyde.

- Immunostaining: Stain for microtubules (e.g., anti-γ-tubulin antibody) to visualize mitotic spindles.

- Counterstaining: Counterstain DNA with DAPI.

- Microscopy: Score cells under a fluorescence microscope. A multipolar anaphase, where chromosomes are pulled to three or more poles, is indicative of anaphase catastrophe.

Clinical Trial Context

This compound is under clinical investigation for various cancers. For example, a Phase II trial (NCT04175912) is evaluating its efficacy, both alone and in combination with chemotherapy (paclitaxel and carboplatin), for treating bile duct cancer of the liver (intrahepatic cholangiocarcinoma) in patients who have progressed on prior therapy [2].

References

Mechanism of Action and Signaling Pathways

Pevonedistat's anti-cancer activity stems from its disruption of the ubiquitin-proteasome system. The diagram below outlines the core neddylation pathway and how this compound inhibits it.

Overview of this compound's inhibition of the neddylation cascade, leading to disrupted protein homeostasis and cell death.

The inhibition of CRL activity leads to the stabilization of various proteins that drive cell death through multiple pathways. Research in colorectal cancer (CRC) models has identified key mediators of this process.

This compound induces apoptosis via interconnected extrinsic and intrinsic pathways, modulated by p53 and FLIP [1].

Detailed Experimental Protocols

To help you design and interpret experiments involving this compound, here are the methodologies from key preclinical and clinical studies.

In Vitro Cell Viability and Apoptosis Assay (from Colorectal Cancer Study [1])

This protocol is used to determine the sensitivity of cancer cells to this compound and to elucidate the mechanism of cell death.

- 1. Cell Line Preparation: Use genetically defined CRC cell lines (e.g., HCT116 isogenic pairs with wild-type and null p53). Culture cells in recommended media.

- 2. Drug Treatment: Treat cells with a range of this compound concentrations (e.g., IC50 ~30 nM for HCT116) for a set period (e.g., 72 hours).

- 3. Genetic Knockdown: Transfect cells with small interfering RNAs (siRNAs) targeting genes of interest (e.g., p53, CASP8, TRAIL-R2, FLIP) prior to drug treatment to assess their role.

- 4. Viability Measurement: Assess cell viability using assays like MTT or CellTiter-Glo.

- 5. Apoptosis Analysis:

- Western Blotting: Detect apoptosis markers like cleaved PARP and cleaved Caspase-3. Monitor NEDD8-Cullin conjugation to confirm target engagement.

- Flow Cytometry: Use Annexin V/propidium iodide staining to quantify apoptotic cells.

- Caspase Activity: Measure Caspase-8 and Caspase-3/7 activity using luminescent or fluorescent substrates.

Pharmacokinetic Drug-Drug Interaction Study (Clinical Protocol [2])

This clinical study design evaluates how other drugs affect this compound's pharmacokinetics.

- 1. Study Design: Open-label, fixed-sequence study in patients with advanced solid tumors.

- 2. Dosing Regimen:

- Day 1: Administer a single intravenous dose of this compound (50 mg/m² over 1 hour) alone.

- Days 3-11: Administer the interacting drug, Rifampin (a strong CYP3A inducer), orally at 600 mg daily.

- Day 10: Administer the same single dose of this compound concurrently with Rifampin.

- 3. PK Sampling: Collect serial blood samples for this compound plasma concentration over 48 hours after doses on Day 1 and Day 10.

- 4. Bioanalysis: Quantify this compound concentrations using a validated liquid chromatography/mass spectrometry (LC-MS/MS) assay.

- 5. Data Analysis: Calculate PK parameters (C~max~, AUC~0-inf~, t~1/2~) via non-compartmental analysis. Compare geometric means of these parameters (with 90% confidence intervals) between Day 1 and Day 10 to assess the interaction effect.

Clinical Development and Combination Strategies

This compound has been investigated in various clinical settings. The table below summarizes key findings from selected trials.

| Cancer Type | Combination Agent | Phase | Key Findings / Rationale | Source |

|---|---|---|---|---|

| Higher-Risk MDS/CMML/AML | Azacitidine | Phase 3 | Rationale: Azacitidine is standard of care. Global PANTHER trial (NCT03268954) is comparing combination vs. azacitidine monotherapy. | [3] |

| Advanced NSCLC | Docetaxel | Phase 2 | Finding: In a single-arm trial, the combination showed an ORR of 18.5% and was well-tolerated. Suggests activity in a biomarker-unselected population. | [4] |

| Advanced Solid Tumors | Rifampin (DDI Study) | Phase 1 | Finding: Coadministration with the strong CYP3A inducer rifampin did not cause a clinically meaningful decrease in this compound exposure. Conclusion: No dose adjustment needed for CYP3A inducers. | [2] |

| Colorectal Cancer (Preclinical) | SN38 (active metabolite of Irinotecan) | Preclinical | Finding: Demonstrated strong synergy. Cell death was dependent on BAX/BAK but occurred in a p53-independent manner, which is significant for TP53-mutant cancers. | [1] |

Considerations for Preclinical and Clinical Research

- Biomarker Development: Research suggests that factors like wild-type p53 status may predict sensitivity to single-agent this compound in some cancers, while combinations with irinotecan/SN38 may overcome p53 mutational resistance [1]. Transcriptomic analysis also indicates that models primed for TRAIL signaling and caspase activation may be more sensitive [1].

- Overcoming Resistance: Depletion of the anti-apoptotic protein FLIP can enhance this compound-induced apoptosis, identifying it as a novel mediator of resistance and a potential combination target [1].

- Clinical Status: As of the latest data, this compound remains an investigational drug and has not yet received FDA approval [5] [3] [4].

References

- 1. This compound (MLN4924): mechanism of cell death ... [nature.com]

- 2. Phase 1 study to evaluate the effects of rifampin on ... [pmc.ncbi.nlm.nih.gov]

- 3. Asia‐inclusive global development of this compound [pmc.ncbi.nlm.nih.gov]

- 4. A Phase II Trial of this compound and Docetaxel in Patients ... [sciencedirect.com]

- 5. Novel Drug Approvals for 2025 [fda.gov]

Framework for a Pevonedistat Technical Guide

For a comprehensive whitepaper, you would typically need to gather and present data in the following structured manner.

1. Drug Profile & Mechanism of Action Pevonedistat is a NEDD8-activating enzyme (NAE) inhibitor that blocks the neddylation pathway, leading to cancer cell death [1]. A pathway diagram would illustrate this mechanism.

Diagram: Proposed mechanism of this compound inducing cancer cell death via NAE inhibition.

2. Quantitative Data Summary Your guide should include tables summarizing key quantitative data from preclinical and clinical studies.

| Model System | Endpoint | Result | Citation/Study |

|---|---|---|---|

| AML Cell Lines | IC50 | ~10-100 nM | [To be populated with specific data] |

| MDS PDX Models | Tumor Growth Inhibition | >70% | [To be populated with specific data] |

| Solid Tumor Organoids | Apoptosis Induction | ~40% increase | [To be populated with specific data] |

| Clinical Trial Phase | Patient Population | Key Efficacy Findings | Key Safety Findings |

|---|---|---|---|

| Phase I | Advanced Solid Tumors | Disease Stabilization in X% | Most Common AEs: Fatigue, Nausea |

| Phase II | High-Risk MDS | Composite CR Rate: Y% | Notable AE: Elevated Liver Enzymes |

| Phase III (PANTHER) | Higher-Risk MDS/AML | Overall Survival: [Hazard Ratio] | [List of Grade ≥3 Adverse Events] |

3. Detailed Experimental Protocols Below is an example of a standard protocol for in vitro efficacy testing, which would be a core part of this compound's preclinical package [2].

- Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines.

- Materials:

- Cancer cell lines (e.g., MV4-11 for AML, MOLM-13 for AML).

- This compound, dissolved in DMSO.

- Cell culture media and reagents.

- 96-well cell culture plates.

- Cell viability assay kit (e.g., CellTiter-Glo).

- Methodology:

- Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of media. Incubate for 24 hours.

- Drug Treatment: Prepare a serial dilution of this compound (e.g., from 1 µM to 1 nM). Add the drug to the cells in triplicate. Include DMSO-only wells as a vehicle control.

- Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

- Viability Assay: Add CellTiter-Glo reagent to each well. Shake the plate for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the luminescence signal.

- Data Acquisition: Measure the luminescence using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

How to Locate the Specific Information You Need

Since the specific data for this compound was not in the search results, I suggest you use the following strategies to find it:

- Consult Specialized Databases: Search clinical trial registries like ClinicalTrials.gov for the latest results from this compound trials (e.g., the Phase III PANTHER trial - NCT03268954). For preclinical data, repositories like PubChem can provide biochemical properties and screening data.

- Access Peer-Reviewed Literature: Conduct a targeted search on PubMed using terms like "this compound mechanism of action," "this compound clinical trial," and "NAE inhibitor cancer."

- Review Regulatory Documents: If available, check the sponsor's (Takeda) corporate press releases, investor presentations, and any submitted documents to regulatory agencies, which sometimes contain detailed data sets.

References

Pevonedistat discovery and development

Drug Profile and Mechanism of Action

Table 1: Pevonedistat Profile Overview

| Attribute | Description |

|---|---|

| Drug Name | This compound (also known as MLN4924) |

| Class | First-in-class inhibitor of the NEDD8-activating enzyme (NAE) |

| Key Mechanism | Disrupts the neddylation pathway, leading to inactivation of Cullin-RING E3 Ligases (CRLs) and subsequent accumulation of cell cycle and survival regulators [1] [2] [3]. |

| Primary Effect | Induction of apoptosis (cancer cell death) and cell cycle arrest [2] [3]. |

This compound's mechanism begins with the inhibition of the NEDD8-activating enzyme (NAE), which is the first and committed step in the neddylation cascade. This disruption has a direct and critical impact on protein degradation within the cell [2] [3].

Figure 1: this compound inhibits the neddylation pathway, disrupting protein homeostasis and inducing cancer cell death.

Preclinical Research and Key Insights

Preclinical studies established the scientific foundation for this compound, elucidating its mechanism and synergistic potential.

Table 2: Key Preclinical Insights into this compound's Activity

| Research Area | Key Finding | Experimental Model / Method Cited |

|---|---|---|

| p53 Status & Apoptosis | p53 wild-type cancer cells are significantly more sensitive to this compound-induced apoptosis than p53 mutant cells [2]. | Isogenic p53-proficient vs. p53-deficient HCT116 and LoVo colorectal cancer (CRC) cell lines; Western blot, flow cytometry, caspase activity assays [2]. |

| Apoptotic Pathways | Cell death involves both extrinsic (TRAIL-R2/caspase-8) and intrinsic (BAX/BAK) apoptotic pathways, with BID providing cross-talk [2]. | siRNA screen targeting key apoptotic regulators; validation with caspase-8 knockout models [2]. |

| Resistance Mechanisms | Identified FLIP (CFLAR) as a novel mediator of resistance; its depletion enhances apoptosis [2]. | Integration of transcriptomics data (CCLE) with drug sensitivity data (GDSC); siRNA screening and validation [2]. |

| Synergy with Chemotherapy | Demonstrates strong synergy with irinotecan metabolite SN38; cell death in this combination is p53-independent [2]. | Combinatorial drug treatment in CRC cell lines; assessment of synergy and dependence on BAX/BAK [2]. |

Clinical Development Journey

The transition from promising preclinical data to clinical trials yielded mixed results, particularly in myeloid malignancies.

Table 3: Summary of Key Clinical Trials for this compound

| Trial Identifier / Name | Phase | Patient Population | Key Outcomes & Status |

|---|---|---|---|

| NCT02610777 (this compound-2001) [4] | II | Higher-risk MDS, CMML, or Low-blast AML | Supportive Data: Led to Breakthrough Therapy Designation for HR-MDS in July 2020. Showed a trend towards improved EFS (21.0 vs. 16.6 mos, HR=0.665) and OS (21.8 vs. 19.0 mos, HR=0.802) vs. azacitidine alone [4]. |

| PANTHER (this compound-3001) [1] [5] | III | Higher-risk MDS, CMML, Low-blast AML (first-line) | Primary Outcome: Did not achieve pre-defined statistical significance for the primary endpoint of Event-Free Survival (EFS) vs. azacitidine alone. Trial discontinued [1] [5]. |

| - | - | - | Safety: The safety profile of the combination was consistent with previously established data [1]. |

Future Directions and Emerging Research

Despite the setback in its primary Phase III trial, research into this compound continues, exploring its utility in other areas.

- Oncolytic Virotherapy: A 2023 study found that this compound sensitizes cancer cells to VSVΔ51 oncolytic virotherapy, suggesting a promising combinatorial strategy worth further investigation [6].

- Solid Tumors: The preclinical synergy with irinotecan (SN38) in colorectal cancer models indicates that this compound's most widespread activity may yet be in combination regimens for solid tumors [2].

Conclusion

This compound represents a pioneering effort to target the neddylation pathway. While its development for higher-risk MDS and AML was halted due to a negative Phase III trial outcome, the wealth of preclinical and clinical knowledge generated continues to inform the field. Future potential may lie in rational combination strategies, particularly for solid tumors or with immunotherapies like oncolytic viruses.

References

- 1. Takeda Provides Update on Phase 3 PANTHER ... [takedaoncology.com]

- 2. This compound (MLN4924): mechanism of cell death ... [nature.com]

- 3. The development of this compound in myelodysplastic ... [pmc.ncbi.nlm.nih.gov]

- 4. FDA Grants this compound Breakthrough Status for Higher- ... [onclive.com]

- 5. Takeda's this compound fails to meet primary goal in Phase ... [clinicaltrialsarena.com]

- 6. This compound, a first-in-class NEDD8-activating enzyme ... [sciencedirect.com]

Preclinical Combination Protocol with Pevonedistat

The following information is based on a 2022 study that investigated the triple combination of Pevonedistat (PEV), Azacitidine (AZA), and Venetoclax (VEN) in acute myeloid leukemia (AML) models [1].

Cell Culture and Reagents

- Cell Lines: The study used various human AML cell lines (e.g., OCI-AML2, MOLM13) and primary patient samples. Cell lines were maintained as previously described and were STR-validated and regularly tested for mycoplasma [1].

- Culture Medium: The specific medium is not stated, but it is common practice to use RPMI-1640 for suspension AML cells, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin [1].

- Reagents:

- This compound: A selective inhibitor of NEDD8-activating enzyme (NAE).

- Azacitidine: A DNA methyltransferase inhibitor (DNMTi).

- Venetoclax: A selective BCL-2 inhibitor.

Experimental Workflow and Dosing

A typical workflow for cell treatment experiments in this study is summarized in the diagram below:

Quantitative data on drug concentrations and viability assays from the research are summarized in the table below.

Table 1: Treatment Parameters and Viability Assessment [1]

| Parameter | Description | Details from Study |

|---|---|---|

| Treatment Duration | Time cells were exposed to drugs. | 24 hours for initial combinatorial studies; 72 hours for resistant samples. |

| Cell Viability Assay | Method to measure cell death/viability. | Cell Titer-Glo Luminescent Cell Viability Assay. |

| Viability Calculation | How results were interpreted. | Percent viability = (RLU of treated well / RLU of DMSO control well) × 100. |

| Dose-Response Analysis | How potency was determined. | EC₅₀ (effective concentration for 50% cell death) determined by nonlinear regression. |

Key Mechanistic Insights and Workflow

The study provided a detailed molecular mechanism for the combination therapy, which can be visualized in the following workflow that integrates experimental steps and biological outcomes:

Additional Methodologies

- Western Blotting: Used to confirm protein-level changes, such as the upregulation of NOXA and to assess levels of other BCL-2 family proteins (e.g., MCL1) [1].

- Genetic Knockout: CRISPR-Cas9 was used to generate isogenic cell lines lacking

PMAIP1(the gene for NOXA) orBBC3(the gene for PUMA), which demonstrated that the efficacy of the triple combination was dependent on NOXA expression [1]. - In Vivo Models: The study validated the findings using cell line-derived and patient-derived xenograft models in immunodeficient mice [1].

Important Considerations for Protocol Development

Please note that the data above describes a specific combination therapy. For your work with this compound, consider the following:

- Optimization is Crucial: Parameters like optimal cell seeding density, the exact formulation of culture medium, and the ideal treatment duration for this compound as a single agent will need to be determined empirically for your specific cell models.

- Solvent and Handling: this compound is typically reconstituted in DMSO. The final concentration of DMSO in cell culture media should be kept low (e.g., ≤0.1%) to avoid solvent toxicity. It is good practice to include a vehicle control (DMSO at the same concentration as treated groups) in all experiments.

- General Cell Culture Best Practices: Adhere to standard cell culture protocols to ensure reliable results. This includes maintaining aseptic technique, regularly monitoring cells for mycoplasma contamination, passaging cells when they are in the logarithmic growth phase, and using consistent and authenticated cell lines [2] [3] [4].

References

- 1. This compound and azacitidine upregulate NOXA (PMAIP1) ... [haematologica.org]

- 2. | Thermo Fisher Scientific - SG Cell Culture Protocols [thermofisher.com]

- 3. | Proteintech Group Cell culture protocol [ptglab.com]

- 4. Guidelines for the use of cell lines in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

Pevonedistat in vivo dosing

Clinical Dosing Protocol

The following table summarizes the key dosing information from a pediatric Phase 1 study that established the RP2D [1].

| Parameter | Details |

|---|---|

| Recommended Phase 2 Dose (RP2D) | 35 mg/m² [1] |

| Combination Agents | Irinotecan (50 mg/m² IV) & Temozolomide (100 mg/m² orally) [1] |

| Cycle 1 (28-day) Schedule | Pevonedistat: Days 1, 8, 10, 12. Irinotecan/Temozolomide: Days 8-12 [1]. | | Subsequent Cycles (21-day) Schedule | this compound: Days 1, 3, 5. Irinotecan/Temozolomide: Days 1-5 [1]. | | Method of Administration | Intravenous infusion over 1 hour [1]. |

Mechanism of Action and Workflow

This compound is a first-in-class inhibitor of the NEDD8-activating enzyme (NAE) [1] [2] [3]. It disrupts the protein degradation cascade and modulates the tumor's innate immune response, as illustrated below.

Diagram 1: Mechanism of this compound-induced tumor cell death and viral sensitization. This compound inhibits NAE, disrupting CRL-mediated protein degradation and suppressing interferon signaling, leading to apoptosis and enhanced oncolytic virotherapy [2] [4].

Detailed Experimental Protocol

For researchers aiming to investigate this compound in preclinical models, particularly in combination with oncolytic virotherapy, the following workflow and protocol details are essential.

Diagram 2: Preclinical workflow for evaluating this compound with oncolytic virus. The protocol involves pre-treating cells with this compound before low-MOI viral infection, followed by multiple readouts to assess infectivity and cell death [4].

Key Protocol Parameters [4]:

- This compound Pre-treatment: A 4-hour pre-treatment is sufficient, but administration from 24 hours before to 4 hours after infection is effective.

- Viral Infection: Use a low multiplicity of infection (MOI) (e.g., 0.001 to 0.01) to best model the enhancement of viral spread.

- Critical Controls: Include untreated cells, virus-only, and drug-only controls to isolate combination effects.

Key Considerations for Protocol Design

- Schedule-Dependent Tolerability: The pediatric clinical trial found the 35 mg/m² dose well-tolerated on a schedule of Days 1, 3, and 5 in a 21-day cycle [1]. This aligns with adult studies where the maximum tolerated dose in combination with chemotherapy was lower (20-25 mg/m²) than as a single agent [1].

- Synergistic Potential with Chemotherapy: The combination of this compound with irinotecan is mechanistically supported. Preclinical data shows synergy with SN38 (the active metabolite of irinotecan), inducing cell death even in p53-mutant colorectal cancer models [2].

- Monitoring for Hepatotoxicity: Elevated liver enzymes (AST/ALT) were a prominent dose-limiting toxicity in adult trials [1]. Protocols should include frequent monitoring of liver function, and plans for dose holds if Grade 2 or 3 toxicities occur.

The application of this compound extends beyond direct cytotoxicity. Its ability to suppress the innate interferon response in tumor cells can be strategically leveraged to enhance the efficacy of other modalities, most notably oncolytic virotherapy [4].

I hope these detailed application notes provide a solid foundation for your research. Should your work require a deeper focus on a specific cancer model or combination strategy, please feel free to ask.

References

- 1. Phase 1 study of NEDD8 activating enzyme inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (MLN4924): mechanism of cell death ... [nature.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound, a first-in-class NEDD8-activating enzyme ... [pmc.ncbi.nlm.nih.gov]

An Introduction to Pevonedistat (MLN4924) and IC₅₀

Pevonedistat is a potent, selective small-molecule inhibitor of the NEDD8-Activating Enzyme (NAE) [1]. By blocking NAE, it inhibits the entire neddylation cascade, which is crucial for the activity of Cullin-RING Ligases (CRLs). This leads to the accumulation of CRL substrates, causing cell cycle arrest, senescence, and apoptosis in cancer cells [2] [1].

The Half-Maximal Inhibitory Concentration (IC₅₀) is a critical parameter for quantifying a drug's potency. It represents the concentration that reduces a biological process or activity by 50% [3] [4]. Accurate determination of this compound's IC₅₀ is therefore essential for evaluating its efficacy in preclinical models.

Guidelines for Accurate IC₅₀ Estimation

A robust IC₅₀ assay must be carefully designed. The following table summarizes key considerations based on established guidelines [4].

| Consideration | Description & Recommendation |

|---|---|

| IC₅₀ Definition | Choose between Relative IC₅₀ (concentration at response midway between min/max plateaus) or Absolute IC₅₀ (concentration at 50% of control response). Relative IC₅₀ is more robust if the 100% control is unstable [4]. |

| Assay Range | Ensure the assay includes at least two concentration data points below and above the estimated IC₅₀ to adequately define the dose-response curve's upper and lower bend points [4]. |

| Cell Seeding Density | Critically Important. The initial cell density can dramatically alter IC₅₀ values. This variation is an inherent property of cancer cells, not just an assay artifact. Density must be optimized and consistently reported [5]. |

| Viability Assay | The common MTT assay and its analogues (MTS, CCK-8) can introduce large, non-adjustable errors (reportedly 300% to 11,000%) due to their reliance on cellular metabolism, which is influenced by density and proliferation rate [5]. |

Proposed Workflow for Determining this compound IC₅₀

This workflow integrates the general guidelines with specifics known about this compound. Given the pitfalls of colorimetric assays, using a method like limiting dilution or direct cell counting (e.g., with trypan blue) is recommended for more accurate results [5]. The flow diagram below outlines the key stages of this process.

Detailed Experimental Protocol

1. Reagent Preparation